

2-Amino-4-iodopyrimidine synthesis methods

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Compound of Interest

Compound Name: 2-Amino-4-iodopyrimidine

CAS No.: 815610-16-3

Cat. No.: B1521732

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This guide outlines the synthesis of **2-Amino-4-iodopyrimidine**, a high-value scaffold in medicinal chemistry used extensively for developing kinase inhibitors (e.g., CDK, VEGFR) via Suzuki-Miyaura and Sonogashira cross-couplings.

The synthesis of this specific isomer requires strict regiochemical control, as the pyrimidine ring is prone to nucleophilic attack at both C2 and C4 positions, and electrophilic attack at C5.

Part 1: Strategic Analysis & Retrosynthesis

The Challenge of Regioselectivity

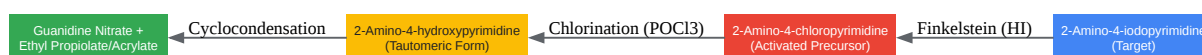
The core difficulty in synthesizing **2-amino-4-iodopyrimidine** lies in distinguishing the C2 and C4 positions.

- Direct Iodination: Treating 2-aminopyrimidine with iodine () typically results in 2-amino-5-iodopyrimidine via electrophilic aromatic substitution, which is the wrong isomer for C4-functionalization.
- Nucleophilic Displacement: The C4 position is activated for Nucleophilic Aromatic Substitution (

). Therefore, the most reliable strategy involves introducing a leaving group (Cl or OH) at C4 and displacing it with Iodide.

Retrosynthetic Pathway

The most robust industrial and laboratory route follows a Functional Group Interconversion (FGI) strategy starting from the commercially available or easily synthesized 2-amino-4-chloropyrimidine.



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Figure 1: Retrosynthetic logic flow from de novo construction to the final iodinated target.

Part 2: Detailed Synthesis Protocols

Method A: The Finkelstein Halogen Exchange (Gold Standard)

This method is preferred for its high yield and operational simplicity. It utilizes the Finkelstein reaction logic, driving the equilibrium toward the iodide by exploiting the higher nucleophilicity of iodide ions in acidic media or specific solvents.

Reagents & Materials

- Substrate: 2-Amino-4-chloropyrimidine (CAS: 5305-59-9)
- Reagent: Hydriodic Acid (HI), 57% aqueous solution (stabilized).
- Solvent: Water or Acetonitrile (MeCN).
- Quenching: Saturated Sodium Bicarbonate (), Sodium Thiosulfate ().

Step-by-Step Protocol

- Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-amino-4-chloropyrimidine (1.0 eq) in Hydriodic Acid (57%, 5-10 vol).
 - Note: The substrate may not dissolve initially. The high concentration of HI is crucial to protonate the N3 position, activating the C4-Cl bond for displacement.
- Reaction: Heat the mixture to 0°C to Room Temperature initially. If reaction is slow (monitored by TLC/LCMS), heat to 80–100°C for 4–8 hours.
 - Observation: The reaction mixture will turn dark red/brown due to the liberation of trace iodine ().
- Workup:
 - Cool the reaction mixture to room temperature.
 - Pour the mixture onto crushed ice (approx. 5x volume).
 - Neutralization (Critical): Slowly add solid or a saturated solution until pH ~7-8.
 - De-colorization: Add 10% aqueous Sodium Thiosulfate () dropwise to reduce free iodine (brown) to iodide (colorless). The precipitate should appear off-white or pale yellow.
- Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold water (3x) and a small amount of cold diethyl ether to remove organic impurities.
- Drying: Dry the solid in a vacuum oven at 40°C overnight.

Yield: Typically 65–85%. Purity: >95% (HPLC).

Mechanism of Action

- Protonation: The pyrimidine ring nitrogen (N3) is protonated by HI, increasing the electrophilicity of the C4 carbon.
- Addition: Iodide () attacks the C4 position, forming a tetrahedral Meisenheimer intermediate.
- Elimination: Chloride () is expelled, restoring aromaticity. The equilibrium is driven by the high concentration of HI and the lower solubility of the iodide product in some conditions.

Method B: De Novo Synthesis (From Guanidine)

If 2-amino-4-chloropyrimidine is unavailable, this route builds the ring from scratch, ensuring the amino group is correctly positioned at C2.

Step 1: Cyclocondensation[1][2]

- Reactants: Guanidine Carbonate + Ethyl 3-ethoxyacrylate (or Propiolic acid derivatives).
- Conditions: Reflux in Ethanol with NaOEt base.
- Product: 2-Amino-4-hydroxypyrimidine (isocytosine).
- Note: This establishes the N-C-N-C-C framework with the oxygen at C4.

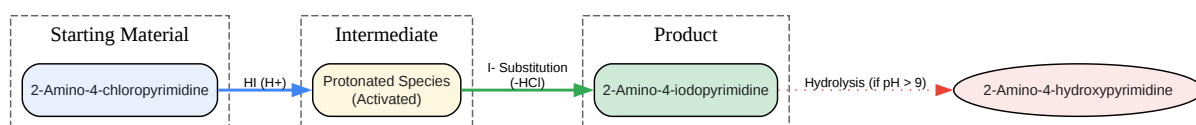
Step 2: Chlorination

- Reactants: 2-Amino-4-hydroxypyrimidine +
(Phosphorus Oxychloride).
- Conditions: Reflux (90-100°C) for 2-4 hours.
- Product: 2-Amino-4-chloropyrimidine.[3][4][5]
- Safety:
generates HCl gas; use a scrubber.

Part 3: Critical Control Points & Troubleshooting

Parameter	Specification	Impact on Quality
Acid Concentration	HI (57%)	Lower concentrations (e.g., 47%) may lead to incomplete conversion or hydrolysis to the hydroxy impurity.
Temperature	80–100°C	Excessive heat (>120°C) can cause decomposition or de-iodination.
Light Exposure	Protect from Light	Aryl iodides are photosensitive. Perform reaction and storage in amber glassware or foil-wrapped vessels.
Quenching pH	pH 7–8	If pH > 9, the iodide may hydrolyze back to the phenol (hydroxy) derivative.

Reaction Pathway Visualization



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Figure 2: Reaction mechanism and potential degradation pathway during workup.

Part 4: Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed:

- ¹H NMR (DMSO-d₆):
 - The C5-H and C6-H protons appear as doublets.
 - Compared to the chloro-precursor, the C5-H signal in the iodo-compound typically shifts upfield due to the shielding effect of the large iodine atom (Heavy Atom Effect), while C6-H may shift downfield.
 - Key Signals:
 - ~6.8-7.0 ppm (C5-H),
 - ~8.0-8.2 ppm (C6-H),
 - ~6.5 ppm (Broad s,
 -).
- Mass Spectrometry (ESI+):
 - [M+H]⁺: Calculated m/z = 221.95; Observed m/z = 222.0.
 - Isotope Pattern: Unlike the chloro- precursor (3:1 ratio of M:M+2), the iodo- product shows a mono-isotopic peak (Iodine-127 is 100% natural abundance), eliminating the M+2 chlorine signature.

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